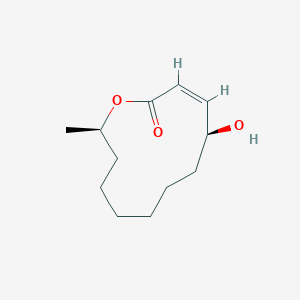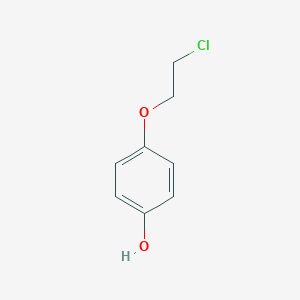
Cyclolaurene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclolaurene is a natural compound isolated from the essential oil of the plant Lauraceae. It has been found to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Due to its potential therapeutic applications, Cyclolaurene has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Novel Drug Delivery Systems
Cyclodextrins, related to cyclolaurene, have been explored extensively for their potential in drug delivery systems. Yannakopoulou (2012) highlighted the use of cyclodextrins in the development of multifunctional nanocarriers for drug encapsulation and delivery, aiming to overcome therapeutic drawbacks (Yannakopoulou, 2012). Similarly, Jansook et al. (2018) discussed cyclodextrins' role in enhancing the solubility and bioavailability of poorly soluble drugs, noting their ability to form inclusion complexes with hydrophobic drugs (Jansook, Ogawa, & Loftsson, 2018).
Environmental Impact
Research by Lupwayi et al. (2009) examined the non-target effects of pesticides like vinclozolin and λ-cyhalothrin on soil bacterial communities. They found that these substances, which may contain cyclolaurene-related compounds, altered the functional structures of soil bacteria (Lupwayi, Harker, Dosdall, Turkington, Blackshaw, O'donovan, Carcamo, Otani, & Clayton, 2009).
Pharmaceutical Applications
Davis and Brewster (2004) highlighted the use of cyclodextrins in pharmaceuticals, describing their ability to form water-soluble inclusion complexes and improve drug bioavailability (Davis & Brewster, 2004).
Molecular Modeling and Chemistry
Zhao et al. (2016) conducted research on molecular modeling in cyclodextrins, providing insights into the structural, dynamic, and energetic features of these systems (Zhao, Zhang, Wang, Wang, & Ouyang, 2016).
Biomedical Research
Henriques et al. (2012) investigated the interaction of cyclotides, a family of cyclic peptides, with cell membranes, finding that they specifically interact with phosphatidylethanolamine-containing phospholipids, which has implications for drug delivery and targeting tumor cells (Henriques, Huang, Castanho, Bagatolli, Sonza, Tachedjian, Daly, & Craik, 2012).
Drug Design
Craik et al. (2012) reviewed the therapeutic applications of cyclotides, emphasizing their potential in drug design due to their stable structures and bioactivities (Craik, Swedberg, Mylne, & Cemazar, 2012).
Eigenschaften
CAS-Nummer |
103439-82-3 |
|---|---|
Produktname |
Cyclolaurene |
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H20/c1-11-4-6-12(7-5-11)14(2)9-8-13-10-15(13,14)3/h4-7,13H,8-10H2,1-3H3/t13-,14+,15+/m1/s1 |
InChI-Schlüssel |
BVDFPENTKNQHAH-ILXRZTDVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





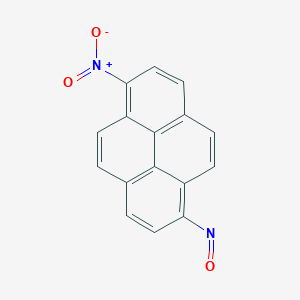
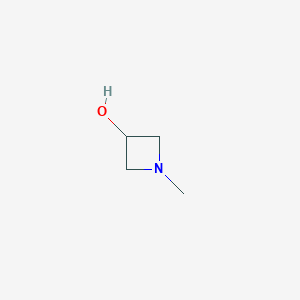

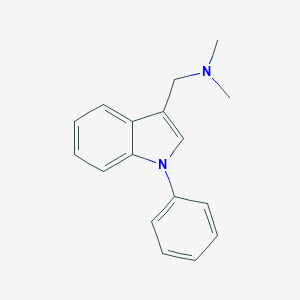
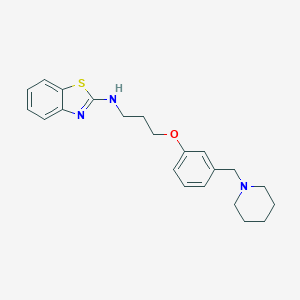
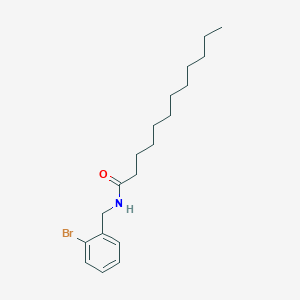
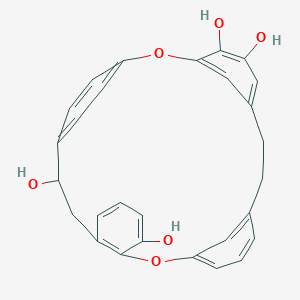
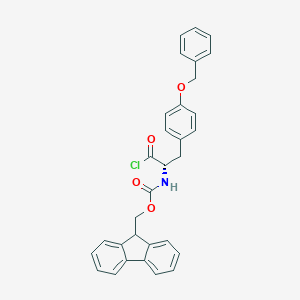
![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)
